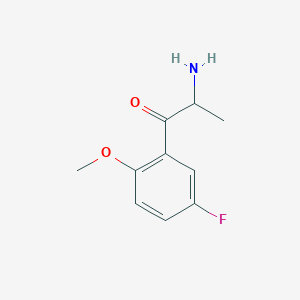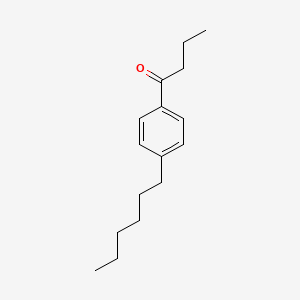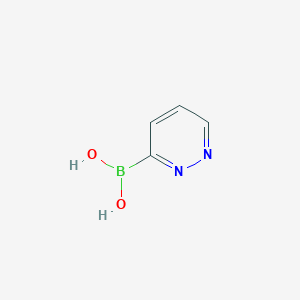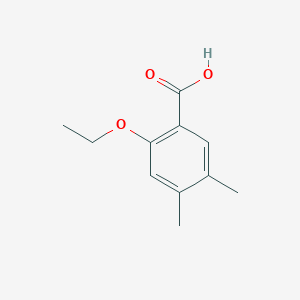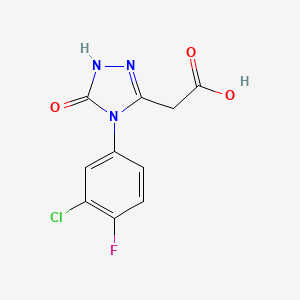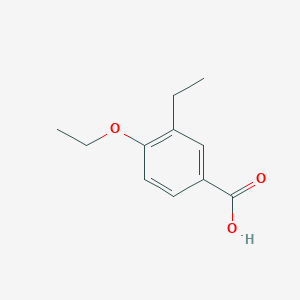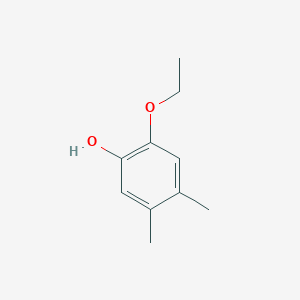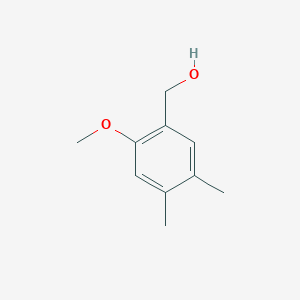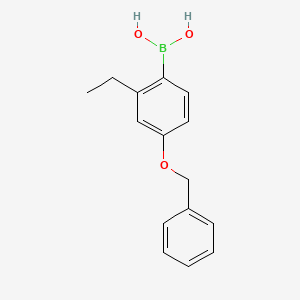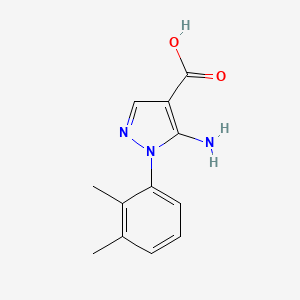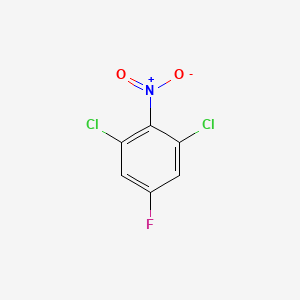
1,3-Dichloro-5-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Chlorination: The addition of chlorine atoms to the benzene ring using chlorine gas (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration, chlorination, and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Reduction: Iron powder (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution reactions yield various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-5-fluoro-2-nitrobenzene is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoro-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to undergo these reactions, which can alter the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluoro-5-nitrobenzene
- 1,3-Dichloro-5-nitrobenzene
- 1,3-Dibromo-5-fluoro-2-nitrobenzene
Uniqueness
1,3-Dichloro-5-fluoro-2-nitrobenzene is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both chlorine and fluorine atoms enhances its reactivity and allows for selective chemical transformations.
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOMHBXKHCIYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
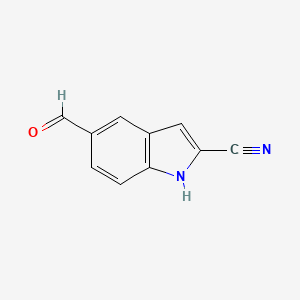
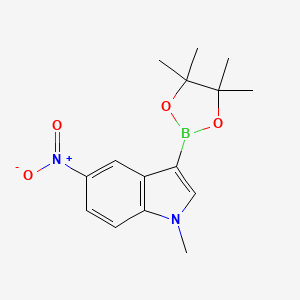
![2,4,5-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6357240.png)
